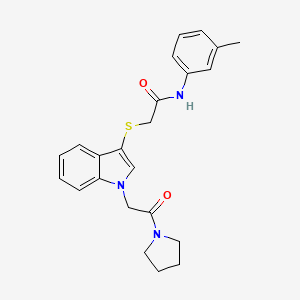

Methyl 2-formyl-5-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-formyl-5-hydroxybenzoate” is a chemical compound . It is also known as "Methyl 5-Formyl-2-methoxybenzoate" .

Synthesis Analysis

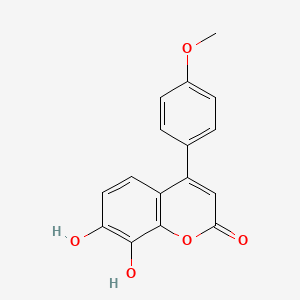

The synthesis of “Methyl 2-formyl-5-hydroxybenzoate” has been reported in the literature . For instance, Gunawan and Hulme (2013) made slight modification on the esterification of 2-carboxybenzaldehyde and MeOH by employing trimethylsilyldiazomethane (TMSCHN2) as a base to obtain the compound in 91% yield .Molecular Structure Analysis

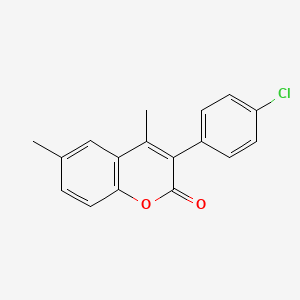

The molecular structure of “Methyl 2-formyl-5-hydroxybenzoate” is represented by the Inchi Code: 1S/C9H8O4/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-5,11H,1H3 . The molecular weight of the compound is 180.16 .Physical And Chemical Properties Analysis

“Methyl 2-formyl-5-hydroxybenzoate” is a powder at room temperature . It has a molecular weight of 180.16 .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Methyl 2-formyl-5-hydroxybenzoate is recognized for its pharmacological significance. It serves as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . This makes it a valuable compound in the development of new therapeutic agents.

Biochemistry Studies

In biochemistry, this compound is utilized for its reactive formyl group, which can participate in various biochemical conjugation reactions. It’s particularly useful in the study of protein and enzyme kinetics, where it can act as a substrate or inhibitor to elucidate the mechanism of action of enzymes .

Material Science

Methyl 2-formyl-5-hydroxybenzoate finds applications in material science due to its potential as a monomer or a cross-linking agent. Its chemical structure allows it to polymerize or co-polymerize, forming novel polymeric materials with potential uses in biodegradable plastics, coatings, and adhesives .

Analytical Chemistry

This compound is employed as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments, validating methods, and conducting comparative studies in the quantification of chemical substances .

Organic Synthesis

As a versatile organic building block, Methyl 2-formyl-5-hydroxybenzoate is used in organic synthesis to construct complex molecules. Its formyl group is reactive towards nucleophilic addition, making it a precursor for the synthesis of alcohols, acids, and other derivatives .

Industrial Applications

In the industrial sector, this compound’s derivatives are explored for their use as intermediates in the synthesis of dyes, fragrances, and other fine chemicals. Its role in the production of these substances is crucial due to its reactivity and the ability to introduce functional groups that impart desired properties to the final products .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-formyl-5-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQYNMGKSATEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)

![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)

![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)